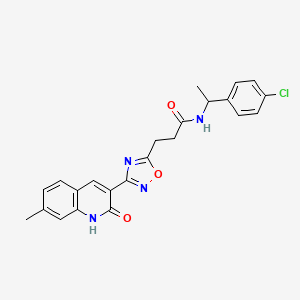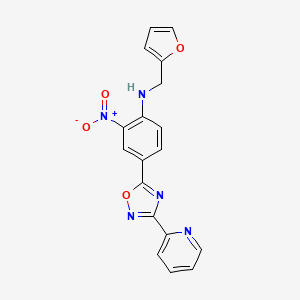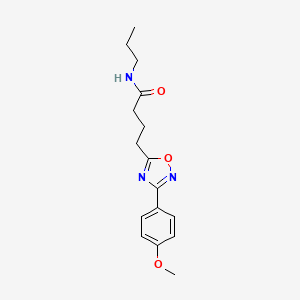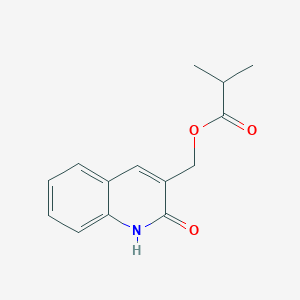
(2-hydroxyquinolin-3-yl)methyl isobutyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2-hydroxyquinolin-3-yl)methyl isobutyrate” is a complex organic compound. It seems to be a derivative of quinoline and isobutyrate . Quinoline is a heterocyclic aromatic organic compound with the formula C9H7N . Isobutyrate, or more specifically methyl isobutyrate, is an organic compound with the formula CH3O2CCH(CH3)2 .
Synthesis Analysis
The synthesis of quinoline derivatives has been extensively studied . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .
Molecular Structure Analysis
The molecular structure of “this compound” can be inferred from its components. Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . Methyl isobutyrate is an ester of isobutyric acid .
Chemical Reactions Analysis
Quinoline and its derivatives have been reported to undergo a wide range of chemical reactions . These include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .
Physical and Chemical Properties Analysis
Methyl isobutyrate, a component of the compound , is a colorless liquid with a density of 0.891 g/mL at 25 °C . It has a boiling point of 90-100 °C .
Mecanismo De Acción
The mechanism of action of “(2-hydroxyquinolin-3-yl)methyl isobutyrate” is not explicitly mentioned in the search results. However, compounds containing the 8-hydroxyquinoline (8-HQ) moiety have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .
Safety and Hazards
Methyl isobutyrate is classified as a flammable liquid. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .
Direcciones Futuras
Quinoline derivatives have been the focus of numerous studies due to their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, with potential for developing potent lead compounds with good efficacy and low toxicity . Therefore, “(2-hydroxyquinolin-3-yl)methyl isobutyrate” and similar compounds could be of interest in future research and development efforts.
Propiedades
IUPAC Name |
(2-oxo-1H-quinolin-3-yl)methyl 2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-9(2)14(17)18-8-11-7-10-5-3-4-6-12(10)15-13(11)16/h3-7,9H,8H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLIQTXIDIHDEFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OCC1=CC2=CC=CC=C2NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


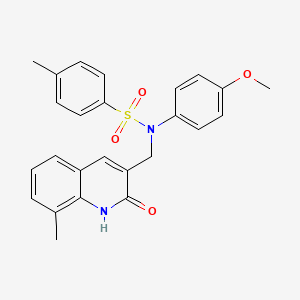
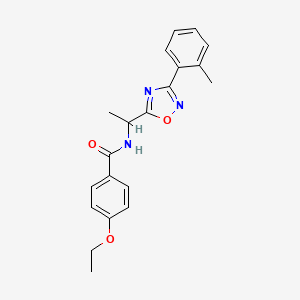
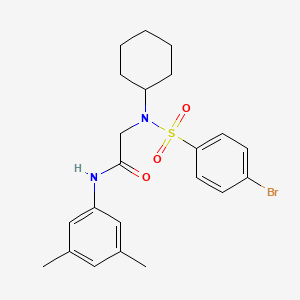
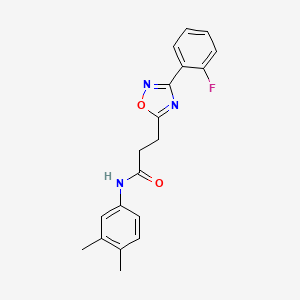

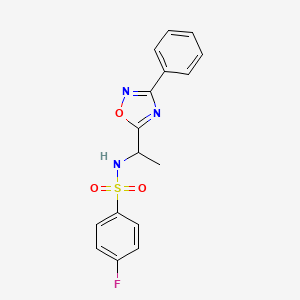

![4-methoxy-N-[(oxolan-2-yl)methyl]-3-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B7690266.png)
